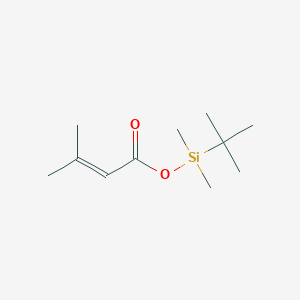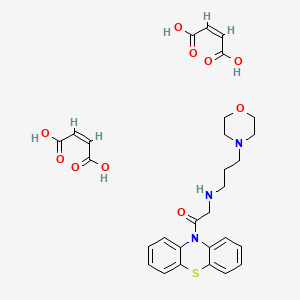![molecular formula C19H23NO2 B14332987 Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate CAS No. 105855-20-7](/img/structure/B14332987.png)
Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a naphthalene ring attached to a piperidine ring via a methyl group, and an ethyl ester functional group. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis .
Méthodes De Préparation
The synthesis of Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate typically involves the reaction of naphthalen-2-ylmethylamine with ethyl 2-oxo-2-piperidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can replace hydrogen atoms to form halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM), methanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Applications De Recherche Scientifique
Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and pain management.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is used in the development of new materials and chemicals for industrial processes, including the production of polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate can be compared with other piperidine derivatives such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 1-[(phenyl)methyl]piperidine-2-carboxylate: Similar structure but with a phenyl group instead of a naphthalene ring.
Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-3-carboxylate: Similar structure but with the carboxylate group at the 3-position of the piperidine ring.
These compounds share similar chemical properties and reactivity but may differ in their biological activity and applications due to variations in their molecular structure .
Propriétés
Numéro CAS |
105855-20-7 |
|---|---|
Formule moléculaire |
C19H23NO2 |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
ethyl 1-(naphthalen-2-ylmethyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C19H23NO2/c1-2-22-19(21)18-9-5-6-12-20(18)14-15-10-11-16-7-3-4-8-17(16)13-15/h3-4,7-8,10-11,13,18H,2,5-6,9,12,14H2,1H3 |
Clé InChI |
YPAUGFZKOCVJHJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCCCN1CC2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


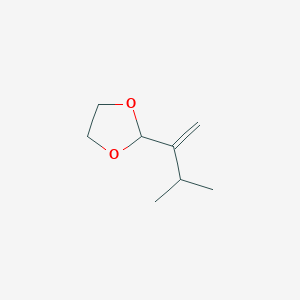
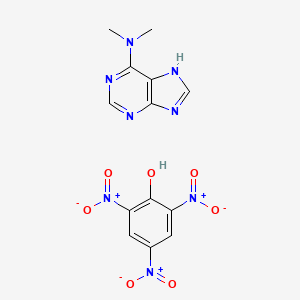

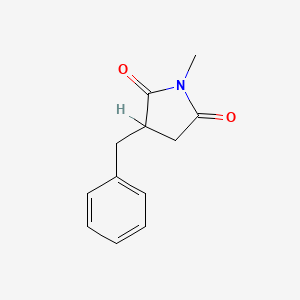
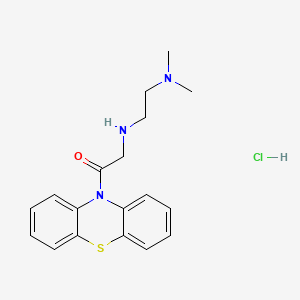
![Tetrakis[(2-methylphenyl)methyl]stannane](/img/structure/B14332943.png)
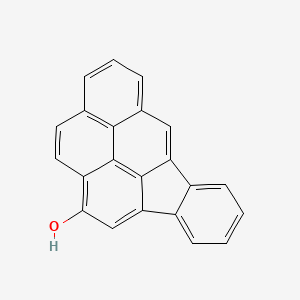
![Acetamide, 2,2'-[(2-hydroxyethyl)imino]bis[N,N-diethyl-](/img/structure/B14332952.png)
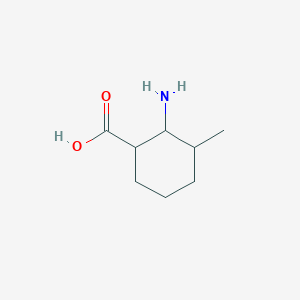
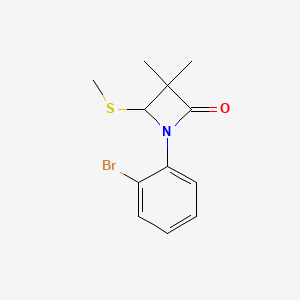
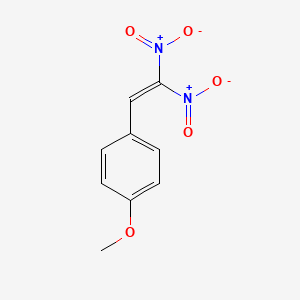
![2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14332984.png)
